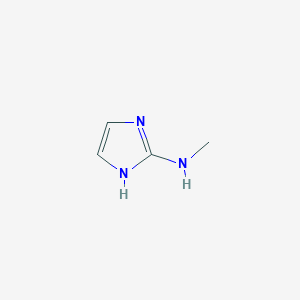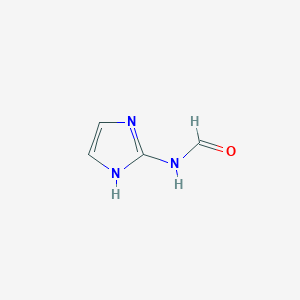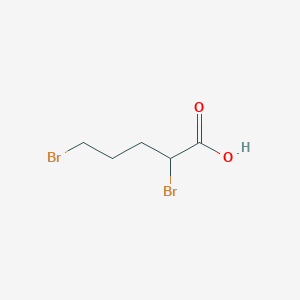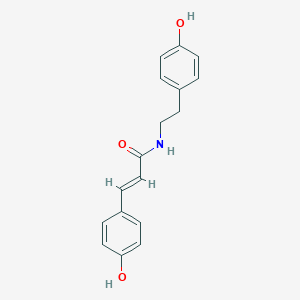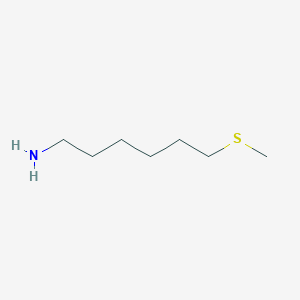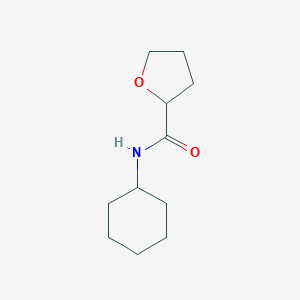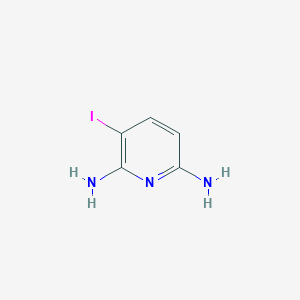
3-Iodopyridine-2,6-diamine
Vue d'ensemble
Description
3-Iodopyridine-2,6-diamine is a halogenated heterocyclic compound with the molecular formula C5H6IN3 It is a derivative of pyridine, where iodine is substituted at the third position and amino groups are present at the second and sixth positions
Applications De Recherche Scientifique
3-Iodopyridine-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
Target of Action
3-Iodopyridine-2,6-diamine is a highly halogenated heterocyclic compound . It is an intermediate in the synthesis of 3-Phenylphenazopyridine , which is an impurity of Phenazopyridine . Phenazopyridine is an azo dye used in the treatment of urinary tract infections . Therefore, the primary targets of this compound would be the biochemical pathways involved in the synthesis of Phenazopyridine and its action.
Mode of Action
Given its role as an intermediate in the synthesis of 3-phenylphenazopyridine , it can be inferred that it interacts with other compounds in the synthesis process to form the desired product.
Biochemical Pathways
This compound is involved in the synthesis of pyridine alkaloids, such as theonelladins C, niphatesine C, xestamine D, and theonelladins D . These compounds have various biological activities, indicating that this compound may affect multiple biochemical pathways.
Result of Action
As an intermediate in the synthesis of 3-Phenylphenazopyridine , the action of this compound results in the formation of this compound. 3-Phenylphenazopyridine is an impurity of Phenazopyridine , which is used for the treatment of pain in the urinary tract . Therefore, the molecular and cellular effects of this compound’s action are likely related to these therapeutic effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodopyridine-2,6-diamine typically involves the iodination of pyridine derivatives. One common method is the halogenation of 2,6-diaminopyridine using iodine or iodine monochloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper or palladium to facilitate the iodination process .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Iodopyridine-2,6-diamine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Stille coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and other heterocyclic derivatives .
Comparaison Avec Des Composés Similaires
2-Iodopyridine: Similar in structure but with iodine at the second position.
4-Iodopyridine: Iodine is substituted at the fourth position.
2,6-Diaminopyridine: Lacks the iodine atom but has amino groups at the second and sixth positions.
Uniqueness: 3-Iodopyridine-2,6-diamine is unique due to the specific positioning of the iodine atom and amino groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and specialized applications .
Propriétés
IUPAC Name |
3-iodopyridine-2,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCCUFRNNYDTGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1I)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332995 | |
| Record name | 3-iodopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856851-34-8 | |
| Record name | 3-iodopyridine-2,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodopyridine-2,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)



